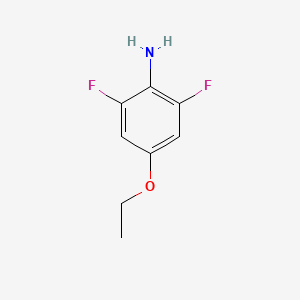

4-Ethoxy-2,6-Difluor-anilin

Übersicht

Beschreibung

4-Ethoxy-2,6-difluoroaniline is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol . It belongs to the class of anilines and is characterized by the presence of ethoxy and difluoro substituents on the benzene ring. This compound is typically a colorless to pale yellow solid and is used in various fields such as medical research, environmental research, and industrial research.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-2,6-difluoroaniline has a wide range of scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,6-difluoroaniline can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluoroaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 4-Ethoxy-2,6-difluoroaniline often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-2,6-difluoroaniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or hydroxylamines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while nucleophilic substitution can produce a variety of substituted anilines .

Wirkmechanismus

The mechanism of action of 4-Ethoxy-2,6-difluoroaniline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Ethoxy-2,6-difluoroaniline include:

- 4-Methoxy-2,6-difluoroaniline

- 4-Ethoxy-2,6-dichloroaniline

- 4-Ethoxy-2,6-dibromoaniline

Uniqueness

What sets 4-Ethoxy-2,6-difluoroaniline apart from these similar compounds is the presence of both ethoxy and difluoro substituents, which confer unique chemical and physical properties. These properties make it particularly useful in specific applications, such as its role as an intermediate in the synthesis of complex organic molecules .

Biologische Aktivität

4-Ethoxy-2,6-difluoroaniline (CAS Number: 1017779-79-1) is an organic compound characterized by an ethoxy group and two fluorine atoms on a benzene ring. Its unique structure imparts distinct electronic properties, making it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of 4-Ethoxy-2,6-difluoroaniline, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of 4-Ethoxy-2,6-difluoroaniline is C₈H₉F₂N O. The presence of the ethoxy group enhances its solubility in organic solvents, while the difluoro substituents contribute to its reactivity. This compound can undergo various chemical reactions, including oxidation to form quinones and nucleophilic substitutions leading to diverse substituted anilines.

4-Ethoxy-2,6-difluoroaniline interacts with specific molecular targets within biological systems. It has been identified as an inhibitor of certain enzymes, which can alter metabolic pathways and influence biological responses. The exact molecular targets depend on the context of its application; however, its ability to modulate enzyme activity is a significant aspect of its biological profile.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 4-Ethoxy-2,6-difluoroaniline and its derivatives. Research indicates that some difluoroanilines exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promise in inhibiting the proliferation of breast cancer cells through apoptosis induction.

Enzyme Interaction Studies

In biological research, 4-Ethoxy-2,6-difluoroaniline is utilized to study interactions with enzymes involved in metabolic pathways. For example, it has been shown to affect cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism.

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that 4-Ethoxy-2,6-difluoroaniline exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, suggesting a potential mechanism for its anticancer activity.

- Enzyme Inhibition : A study investigating the compound's effect on various enzymes found that it acts as a competitive inhibitor for certain cytochrome P450 isoforms. This inhibition could lead to altered drug metabolism and pharmacokinetics when used in therapeutic contexts .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 4-Ethoxy-2,6-difluoroaniline, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,6-Difluoroaniline | Two fluorine atoms on aniline | Lacks ethoxy group |

| 4-Ethyl-2,6-difluoroaniline | Ethyl group instead of ethoxy | Different alkyl substituent |

| 3-Ethoxy-2,6-difluoroaniline | Ethoxy group at position 3 | Different substitution pattern |

| 4-Methoxy-2,6-difluoroaniline | Methoxy group instead of ethoxy | Different ether functionality |

The presence of both an ethoxy group and difluorination distinguishes 4-Ethoxy-2,6-difluoroaniline from its analogs and may contribute to its enhanced reactivity and biological activity.

Eigenschaften

IUPAC Name |

4-ethoxy-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYXUJTENEFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301494 | |

| Record name | 4-Ethoxy-2,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-79-1 | |

| Record name | 4-Ethoxy-2,6-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.